molecular formula C16H13Cl2N3 B7787810 (E)-(2-chlorophenyl)methylidene-(quinolin-8-ylamino)azanium;chloride

(E)-(2-chlorophenyl)methylidene-(quinolin-8-ylamino)azanium;chloride

Cat. No.: B7787810
M. Wt: 318.2 g/mol
InChI Key: VDFLTALZLURBNH-YLFUTEQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-(2-chlorophenyl)methylidene-(quinolin-8-ylamino)azanium;chloride is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Chemical Reactions Analysis

(E)-(2-chlorophenyl)methylidene-(quinolin-8-ylamino)azanium;chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials.

Scientific Research Applications

(E)-(2-chlorophenyl)methylidene-(quinolin-8-ylamino)azanium;chloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, this compound has potential therapeutic applications, although further research is needed to fully understand its efficacy and safety. In industry, this compound can be used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of (E)-(2-chlorophenyl)methylidene-(quinolin-8-ylamino)azanium;chloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context in which the compound is used.

Properties

IUPAC Name

(E)-(2-chlorophenyl)methylidene-(quinolin-8-ylamino)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3.ClH/c17-14-8-2-1-5-13(14)11-19-20-15-9-3-6-12-7-4-10-18-16(12)15;/h1-11,20H;1H/b19-11+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFLTALZLURBNH-YLFUTEQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=[NH+]NC2=CC=CC3=C2N=CC=C3)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=[NH+]/NC2=CC=CC3=C2N=CC=C3)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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